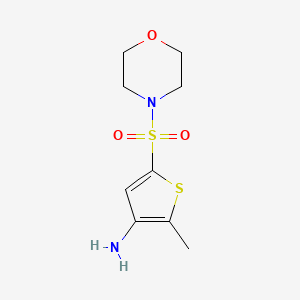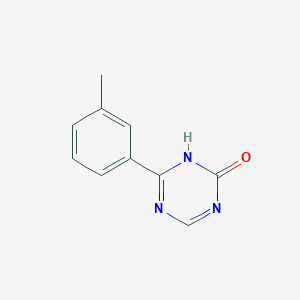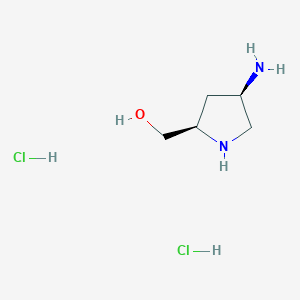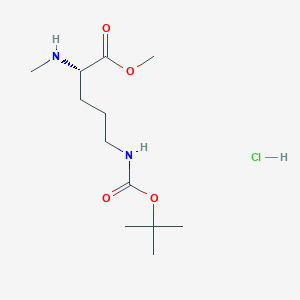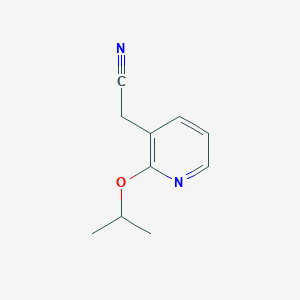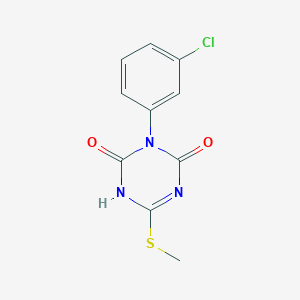
3-(3-Chlorophenyl)-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that have a wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a chlorophenyl group and a methylthio group attached to the triazine ring.
Méthodes De Préparation
The synthesis of 3-(3-Chlorophenyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorophenyl isocyanate with methylthiourea under specific reaction conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures to facilitate the formation of the triazine ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
3-(3-Chlorophenyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of the triazine ring or the methylthio group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. This reaction is often facilitated by the presence of a base such as sodium hydroxide.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent. Its ability to inhibit certain biological pathways is of particular interest.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(3-Chlorophenyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
3-(3-Chlorophenyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione can be compared with other triazine derivatives, such as:
2,4,6-Trichloro-1,3,5-triazine: This compound is widely used in the production of herbicides and disinfectants. It differs from 3-(3-Chlorophenyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione in its substitution pattern and applications.
Melamine: Melamine is another triazine derivative used in the production of plastics and resins. It has a different structure and is primarily used in industrial applications.
Atrazine: Atrazine is a herbicide that belongs to the triazine class. It is used to control weeds in agricultural settings and has a different substitution pattern compared to 3-(3-Chlorophenyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione.
The uniqueness of 3-(3-Chlorophenyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione lies in its specific substitution pattern and the resulting chemical and biological properties
Propriétés
Numéro CAS |
51235-19-9 |
|---|---|
Formule moléculaire |
C10H8ClN3O2S |
Poids moléculaire |
269.71 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)-6-methylsulfanyl-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C10H8ClN3O2S/c1-17-8-12-9(15)14(10(16)13-8)7-4-2-3-6(11)5-7/h2-5H,1H3,(H,12,13,15,16) |
Clé InChI |
OMZLELODZNEJHA-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=O)N(C(=O)N1)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





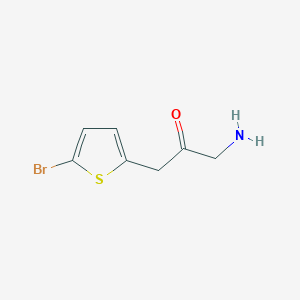
![3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B15251823.png)
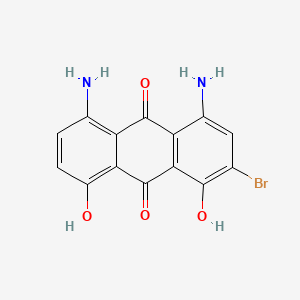
![Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]-](/img/structure/B15251837.png)
